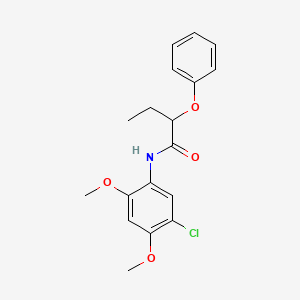![molecular formula C19H19BrN2O4 B4077315 (4-bromophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B4077315.png)
(4-bromophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone
Descripción general
Descripción
(4-bromophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone is a chemical compound that has gained significant attention in scientific research. This compound is a member of the family of phenylmethanones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of (4-bromophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of NF-κB, and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-microbial activity against several strains of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-bromophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone in lab experiments is its potent anti-cancer properties. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of (4-bromophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone. One direction is the development of new drugs based on this compound for the treatment of cancer, inflammation, and infections. Another direction is the study of the mechanism of action of this compound to better understand its biological activities. Additionally, the synthesis method of this compound can be optimized to make it more efficient and cost-effective.
Aplicaciones Científicas De Investigación
(4-bromophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone has been extensively studied for its potential biological activities. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial activities.
Propiedades
IUPAC Name |
(4-bromophenyl)-[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-12-10-21(11-13(2)26-12)17-8-5-15(9-18(17)22(24)25)19(23)14-3-6-16(20)7-4-14/h3-9,12-13H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDFSZDUGJPFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chloro-4-nitrophenyl)thio]-N-(2-ethylphenyl)benzamide](/img/structure/B4077232.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4077240.png)
![methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate](/img/structure/B4077252.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4077260.png)
![N-1-adamantyl-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4077267.png)
![methyl 2-methyl-5-oxo-7-(2-thienyl)-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4077282.png)
![7-bromo-3-hydroxy-5-methyl-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4077292.png)
![1'-acetyl-3-[2-(2-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B4077313.png)
![1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4077318.png)
![2-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077324.png)
![2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide](/img/structure/B4077339.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4077344.png)


